molecular formula C12H12O4 B177492 Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate CAS No. 3781-69-9

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B177492
CAS No.: 3781-69-9
M. Wt: 220.22 g/mol
InChI Key: NBTXBAOGAXOKEV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate (CAS 3781-69-9) is a benzofuran derivative characterized by a hydroxy group at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including antifungal, antimicrobial, and anti-inflammatory properties . The compound’s structure has been validated using crystallographic tools such as SHELX and ORTEP, which are standard in small-molecule refinement and visualization .

Properties

IUPAC Name

ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTXBAOGAXOKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353704
Record name ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3781-69-9
Record name ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-3-methylbenzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The compound shares a benzofuran backbone with several analogs, differing primarily in substituent groups at the 4- and 5-positions. Key analogs include:

Compound Name (CAS) Substituents (Position) Structural Similarity Score Key Features
Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate (3710-50-7) Methoxy (5), Methyl (3) 0.99 Enhanced lipophilicity due to methoxy
Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate (1403564-64-6) Benzyloxy (4), Methyl (3) 0.95 Bulky benzyloxy group increases steric hindrance
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (20052-07-7) Methoxy (4), Methyl (3) 0.95 Methyl ester vs. ethyl ester; shorter alkyl chain
Ethyl 4-isopropoxy-3-methylbenzofuran-2-carboxylate (1403566-27-7) Isopropoxy (4), Methyl (3) 0.94 Branched alkoxy group alters solubility

Key Observations :

  • Ethyl esters (vs. methyl) may enhance metabolic stability due to slower hydrolysis .

Physicochemical Properties

  • LogP : Ethyl 4-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate (CAS 17122-22-4) has a LogP of 3.28, suggesting that the hydroxy group in the target compound may lower LogP relative to chloro or methoxy analogs .
  • Solubility : The hydroxy group likely improves aqueous solubility compared to benzyloxy or isopropoxy derivatives, which are more lipophilic .

Crystallographic and Conformational Analysis

  • Ring Puckering : The benzofuran core’s puckering coordinates (amplitude and phase) are influenced by substituents. For example, bulky groups like benzyloxy may induce greater out-of-plane distortion compared to hydroxy .
  • Validation Tools : SHELXL and ORTEP-3 are critical for refining and visualizing these structures, with the hydroxy group’s electron density maps aiding in accurate positional assignment .

Biological Activity

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate (often referred to as EMBC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with hydroxyl and ethyl ester functional groups. Its structure can be represented as follows:

C12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4

This compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of EMBC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and ester groups enhance its binding affinity, allowing it to modulate biochemical pathways effectively. Notably, EMBC has been studied for its potential effects on:

  • Enzyme Inhibition : EMBC has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways, particularly leukotriene biosynthesis, which is relevant for conditions such as asthma and other allergic responses .
  • Receptor Binding : The compound's affinity for certain receptors suggests potential roles in modulating signaling pathways associated with cancer and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMBC. In vitro assays have demonstrated that EMBC exhibits significant antiproliferative activity against various human cancer cell lines. For instance, one study reported IC50 values indicating that EMBC was more potent than standard chemotherapeutic agents like Combretastatin-A4 (CA-4) across multiple cell lines:

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)0.06
Combretastatin-A4A549 (lung cancer)0.09

These findings suggest that EMBC could be a valuable candidate for further development as an anticancer agent .

Anti-inflammatory Effects

EMBC has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, which could make it beneficial for treating inflammatory diseases such as arthritis and psoriasis .

Case Studies

  • Study on Leukotriene Inhibition : A study focused on the compound's ability to inhibit leukotriene biosynthesis demonstrated that EMBC effectively reduced leukotriene levels in animal models, suggesting its potential use in managing asthma and allergic conditions .
  • Antiproliferative Activity : In a comparative study against various cancer cell lines, EMBC was found to induce apoptosis significantly more than CA-4, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMBC, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Ethyl 3-methylbenzofuran-2-carboxylateLacks hydroxyl groupLower reactivity and activity
4-Hydroxy-3-methylbenzofuran-2-carboxylic acidLacks ethyl ester groupDifferent pharmacokinetic properties
3-Methylbenzofuran-2-carboxylic acidLacks both hydroxyl and ethyl groupsDistinct chemical properties

These comparisons illustrate how structural modifications can significantly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

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